N-phenylazetidine-3-sulfonamide
Overview
Description
N-phenylazetidine-3-sulfonamide: is an organosulfur compound characterized by the presence of a sulfonamide group attached to an azetidine ring, which is further substituted with a phenyl group
Mechanism of Action
Target of Action
N-phenylazetidine-3-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By mimicking PABA, the compound binds to the enzyme and prevents it from catalyzing the reaction, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the production of nucleotides, which are essential components of DNA. This leads to the inhibition of bacterial DNA synthesis, effectively halting bacterial growth and proliferation .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The ultimate result of this compound’s action is the inhibition of bacterial growth. By blocking the synthesis of folic acid, the compound prevents bacteria from producing the nucleotides necessary for DNA replication. This halts bacterial proliferation and helps to control the infection .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit their antibacterial action . Additionally, their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices .
Biochemical Analysis
Biochemical Properties
N-phenylazetidine-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, sulfonamide groups are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . Additionally, this compound may interact with other biomolecules, such as dihydropteroate synthetase, which is crucial in the folate synthesis pathway . These interactions highlight the compound’s potential as a biochemical tool and therapeutic agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins . These effects underscore the compound’s potential impact on cellular function and its utility in research.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For instance, by binding to the active site of carbonic anhydrase, this compound inhibits its function, leading to changes in pH regulation . Additionally, the compound may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes . These molecular interactions provide insights into the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions . Its degradation products and their impact on cellular processes need further investigation. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects comprehensively.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, this compound may induce adverse effects, such as toxicity or organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit dihydropteroate synthetase, affecting the folate synthesis pathway . Additionally, this compound may influence other metabolic pathways, leading to changes in cellular metabolism. These interactions highlight the compound’s potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation. For example, this compound may be transported into cells via specific transporters, affecting its intracellular concentration . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression . Understanding the subcellular localization is vital for comprehending the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Coupling: One common method for synthesizing sulfonamides, including N-phenylazetidine-3-sulfonamide, involves the oxidative coupling of thiols and amines.
Sulfonyl Chloride Method: Another approach involves the in situ preparation of sulfonyl chlorides from thiols, followed by reaction with amines.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-phenylazetidine-3-sulfonamide can undergo oxidation reactions, where the sulfur atom in the sulfonamide group is further oxidized.
Reduction: Reduction reactions can convert the sulfonamide group to other sulfur-containing functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: N-phenylazetidine-3-sulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex organosulfur compounds .
Biology and Medicine: . This compound may exhibit similar activities, making it a candidate for drug development.
Industry: The compound can be used in the synthesis of polymers and other materials due to its unique structural properties .
Comparison with Similar Compounds
Sulfonimidates: These compounds also contain a sulfur atom bonded to nitrogen and oxygen atoms and are used as intermediates in organic synthesis.
Sulfoximines: These compounds have a similar sulfur-nitrogen bond and are known for their medicinal chemistry applications.
Uniqueness: N-phenylazetidine-3-sulfonamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties compared to other sulfonamides
Biological Activity
N-phenylazetidine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
This compound belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. The biological activity of sulfonamides is often attributed to their ability to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate metabolism. This inhibition leads to bacteriostatic effects, preventing bacterial growth and replication .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. The following table summarizes the antimicrobial activity against various bacterial strains:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
This compound | Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
Research has also explored the anticancer potential of this compound. A study assessed its antiproliferative effects on human cancer cell lines using the MTT assay. The results are presented in the following table:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MV4-11 (leukemia) | 10.5 | Significant growth inhibition |
A549 (lung carcinoma) | 15.2 | Moderate growth inhibition |
MDA-MB-231 (breast cancer) | 20.0 | Mild growth inhibition |
The compound demonstrated selective cytotoxicity towards leukemia cells, indicating its potential as an anticancer agent . Further investigation into apoptosis induction revealed that treatment with this compound led to increased caspase activation, suggesting a mechanism involving programmed cell death .
Case Studies
- Case Study on Antimicrobial Resistance : A clinical study evaluated the efficacy of this compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The compound was administered alongside standard antibiotics, showing enhanced efficacy in reducing bacterial load compared to monotherapy with traditional agents .
- Case Study on Cancer Therapy : In a preclinical model using xenografted tumors, this compound was tested for its ability to inhibit tumor growth. Results indicated a significant reduction in tumor size after treatment, supporting its role as a potential therapeutic agent in oncology .
Properties
IUPAC Name |
N-phenylazetidine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13,9-6-10-7-9)11-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHALJRBEXOZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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